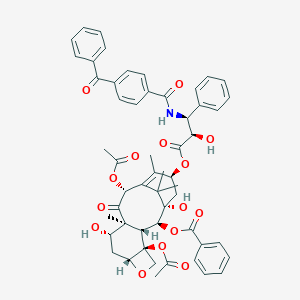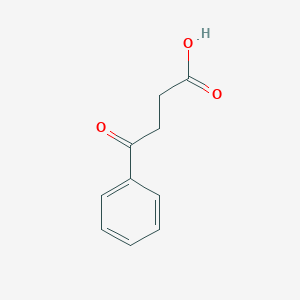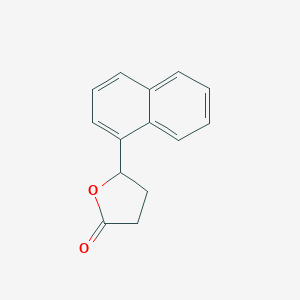![molecular formula C10H14N2O6 B119499 [1',2',3',4',5'-13C5]ribothymidine CAS No. 159496-17-0](/img/structure/B119499.png)
[1',2',3',4',5'-13C5]ribothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1’,2’,3’,4’,5’-13C5]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]ribothymidine typically involves the incorporation of carbon-13 labeled precursors into the ribothymidine structure. The process often starts with the synthesis of labeled ribose, which is then converted into the labeled nucleoside. The reaction conditions usually involve:
Protection and Deprotection Steps: Protecting groups are used to shield reactive hydroxyl groups during the synthesis.
Glycosylation: The labeled ribose is glycosylated with thymine to form the nucleoside.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]ribothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and large-scale purification techniques .
化学反应分析
Types of Reactions
[1’,2’,3’,4’,5’-13C5]ribothymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the thymine moiety can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ribothymidine ketones, while reduction can produce ribothymidine alcohols .
科学研究应用
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology
In biological research, this compound is used to investigate metabolic pathways involving nucleosides and nucleotides. It helps in understanding the biosynthesis and degradation of nucleic acids.
Medicine
In medical research, [1’,2’,3’,4’,5’-13C5]ribothymidine is used in studies related to cancer and other diseases where nucleoside metabolism is altered. It aids in the development of diagnostic tools and therapeutic strategies.
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including the development of new drugs and diagnostic agents.
作用机制
The mechanism of action of [1’,2’,3’,4’,5’-13C5]ribothymidine involves its incorporation into nucleic acids. The labeled carbon atoms allow researchers to track the compound using NMR spectroscopy, providing insights into the molecular interactions and pathways involved. The primary molecular targets are nucleic acids and the enzymes involved in their metabolism.
相似化合物的比较
Similar Compounds
- [1’,2’,3’,4’,5’-13C5]uridine
- [1’,2’,3’,4’,5’-13C5]cytidine
- [1’,2’,3’,4’,5’-13C5]adenosine
Uniqueness
Compared to other labeled nucleosides, [1’,2’,3’,4’,5’-13C5]ribothymidine is unique due to its specific labeling pattern and its use in studying thymine-containing nucleic acids. This makes it particularly valuable in research focused on DNA and its interactions.
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-CDHKJADTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473233 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159496-17-0 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
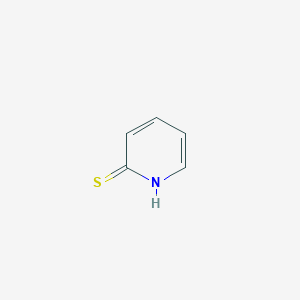
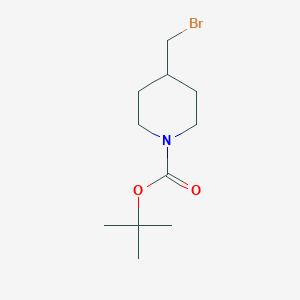

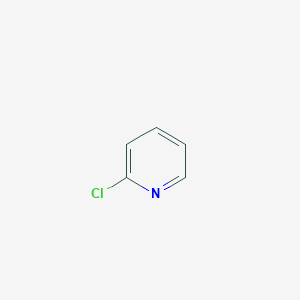
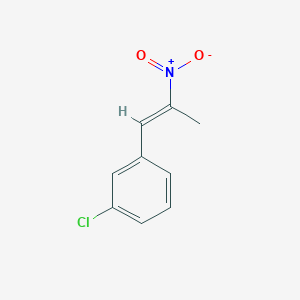
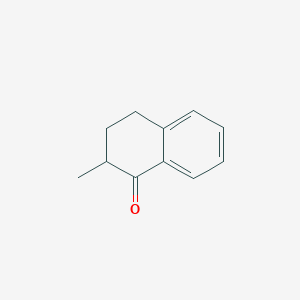
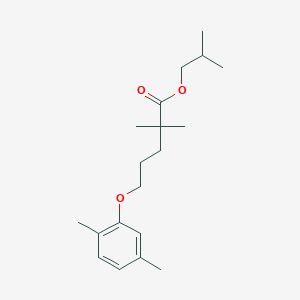
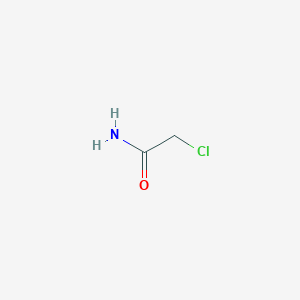

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
